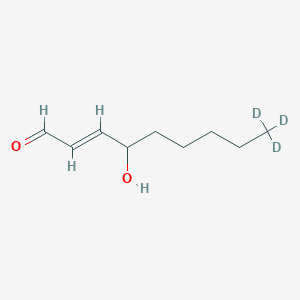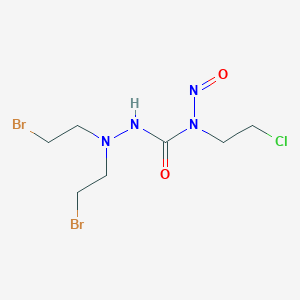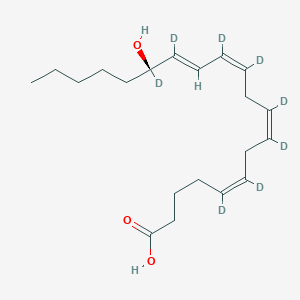
(2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol, also known as L-MTP-PE, is a synthetic glycolipid that has been extensively studied for its potential use in cancer immunotherapy. This compound is a derivative of the natural glycolipid, monophosphoryl lipid A (MPLA), which is derived from the cell wall of gram-negative bacteria. L-MTP-PE has been shown to activate the immune system and induce a potent anti-tumor response, making it a promising candidate for cancer treatment.
Wirkmechanismus
(2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol works by activating the immune system, specifically the Toll-like receptor 4 (TLR4) pathway. TLR4 is a receptor that is present on the surface of immune cells, including dendritic cells. When (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol binds to TLR4, it activates the dendritic cells and initiates an immune response. This immune response includes the activation of T cells, which are responsible for killing cancer cells.
Biochemical and Physiological Effects:
(2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol has been shown to have several biochemical and physiological effects. It activates dendritic cells, which in turn activate T cells. It also induces the production of cytokines, which are signaling molecules that play a role in the immune response. (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol has been shown to increase the production of interferon-gamma (IFN-γ), which is a cytokine that is important for the anti-tumor response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol in lab experiments is that it has been extensively studied and its mechanism of action is well understood. It has also been shown to be effective in animal models and in clinical trials. However, one limitation is that it is a synthetic compound and may not accurately reflect the natural immune response. Additionally, the cost of synthesizing (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol may be prohibitive for some researchers.
Zukünftige Richtungen
There are several future directions for research on (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol. One area of interest is in combination therapy, where (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol is used in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another area of interest is in the development of new formulations of (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol that may increase its effectiveness. Finally, there is interest in studying the long-term effects of (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol treatment and its potential use in preventing cancer recurrence.
Synthesemethoden
The synthesis of (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol involves the chemical modification of MPLA, which is obtained from the cell wall of gram-negative bacteria. The modification involves the addition of a hexane-1,2,3,4,5-pentol moiety and a methoxypropylamino group to the MPLA molecule. The resulting compound, (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol, has been shown to have greater immunostimulatory activity than MPLA alone.
Wissenschaftliche Forschungsanwendungen
(2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol has been extensively studied for its potential use in cancer immunotherapy. It has been shown to activate dendritic cells, which are responsible for initiating an immune response, and to induce a potent anti-tumor response in animal models. (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol has also been tested in clinical trials for the treatment of various types of cancer, including melanoma, lung cancer, and leukemia.
Eigenschaften
CAS-Nummer |
139361-89-0 |
|---|---|
Produktname |
(2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol |
Molekularformel |
C10H23NO6 |
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
(2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C10H23NO6/c1-17-4-2-3-11-5-7(13)9(15)10(16)8(14)6-12/h7-16H,2-6H2,1H3/t7-,8+,9+,10+/m0/s1 |
InChI-Schlüssel |
SFQOBFDNGZETMP-SGIHWFKDSA-N |
Isomerische SMILES |
COCCCNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
COCCCNCC(C(C(C(CO)O)O)O)O |
Kanonische SMILES |
COCCCNCC(C(C(C(CO)O)O)O)O |
Synonyme |
N-(3-methoxypropyl)glucamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



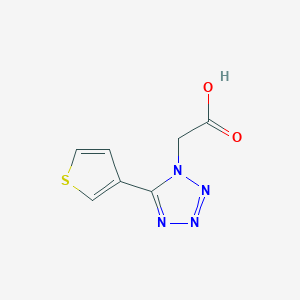
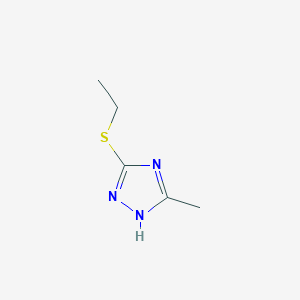
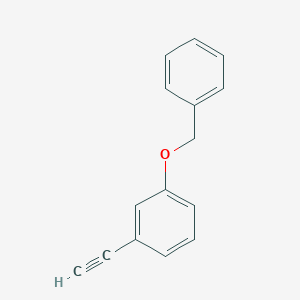


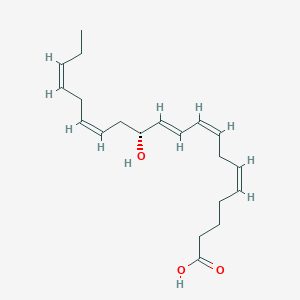
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B163519.png)
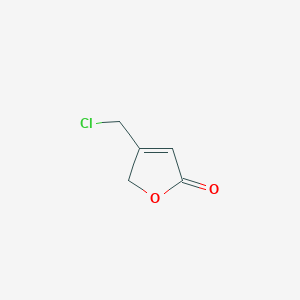
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B163524.png)
